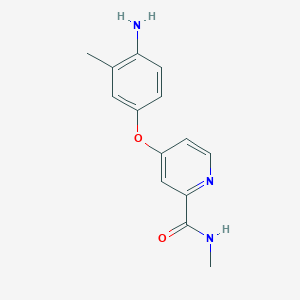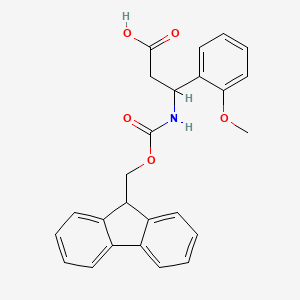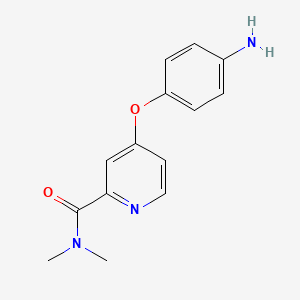
4-(4-aminophenoxy)-N,N-dimethylpyridine-2-carboxamide
Vue d'ensemble
Description
The compound “4-[4-(4-aminophenoxy)phenoxy]aniline” is similar to the one you mentioned. It has a molecular weight of 292.34 .
Synthesis Analysis
There are studies on the synthesis of related compounds. For instance, a total of 36 derivatives of 4-(4-aminophenoxy)pyridinamide were designed and synthesized, based on the analysis of the binding patterns of cabozantinib and BMS-777607 to MET protein .
Molecular Structure Analysis
The molecular structure of “4-[4-(4-aminophenoxy)phenoxy]aniline” has been analyzed in several studies .
Chemical Reactions Analysis
In one study, a new aromatic diamine, 4-(4-aminophenoxy)-2,6-dimethylaniline (APDMA), was synthesized to prepare APIs with commercial aromatic dianhydrides . Another study designed and synthesized a total of 36 derivatives of 4-(4-aminophenoxy)pyridinamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed. For example, a new aromatic polyimides (PIs) having asymmetric aromatic diamine with methyl groups at the ortho position of amino group has been developed to prepare transparent film in the visible region .
Applications De Recherche Scientifique
Advanced Oxidation Processes for Environmental Remediation
Advanced oxidation processes (AOPs) are utilized to degrade recalcitrant compounds in the environment, such as pharmaceuticals and persistent organic pollutants. These processes lead to the generation of various by-products, degradation pathways, and mechanisms, which are crucial for environmental remediation strategies. The study by Qutob et al. (2022) on the degradation of acetaminophen by AOPs illustrates the importance of understanding these processes for enhancing the treatment of contaminated water.
Development of Central Nervous System (CNS) Acting DrugsHeterocyclic compounds, such as pyridines and imidazole derivatives, have shown promise in the synthesis of novel drugs for treating CNS disorders. These compounds can potentially serve as lead molecules due to their effects ranging from antidepressant to anticonvulsant activities. Research by Saganuwan (2017) highlights the potential of functional chemical groups in the development of new CNS drugs, which could be relevant for the study and application of "4-(4-aminophenoxy)-N,N-dimethylpyridine-2-carboxamide."
Antitumor Activity of Heterocyclic Derivatives
The antitumor activity of imidazole derivatives, including compounds structurally related to "this compound," has been extensively reviewed. These compounds have shown promising results in preclinical testing for new antitumor drugs. The work by Iradyan et al. (2009) focuses on bis(2-chloroethyl)amino derivatives of imidazole, which could provide insights into the design and synthesis of compounds with antitumor properties.
Peptide Studies and Spin Labeling
Research on the spin label amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) and its use in studying peptides demonstrates the importance of chemical probes in understanding peptide structure and dynamics. The studies reviewed by Schreier et al. (2012) on TOAC incorporation into peptides for analyzing backbone dynamics and secondary structure could be relevant for research involving "this compound" in peptide-related applications.
Mécanisme D'action
Target of Action
The primary target of 4-(4-aminophenoxy)-N,N-dimethylpyridine-2-carboxamide is the MET protein . This protein plays a crucial role in cellular processes such as proliferation, survival, and motility. The compound was designed based on the analysis of the binding patterns of known MET inhibitors, cabozantinib and BMS-777607 .
Mode of Action
The compound interacts with its target, the MET protein, by forming key hydrogen bonds . These bonds are formed with specific amino acids in the MET protein, which play a major role in binding free energy . This interaction leads to changes in the protein’s function, affecting the cellular processes it regulates.
Pharmacokinetics
It’s noted that a similar compound showed good pharmacokinetic characteristics in rats
Result of Action
The compound exhibits moderate to excellent antiproliferative activity against different cell lines, including A549, HeLa, and MCF-7 . It induces apoptosis of A549 cells in a dose-dependent manner and blocks the cells mainly in the G0/G1 phase . The IC50 value of the compound on c-Met kinase is 46.5 nM , indicating its potent inhibitory activity.
Orientations Futures
Propriétés
IUPAC Name |
4-(4-aminophenoxy)-N,N-dimethylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-17(2)14(18)13-9-12(7-8-16-13)19-11-5-3-10(15)4-6-11/h3-9H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFKMBWNWNRVEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
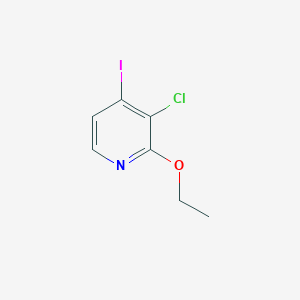

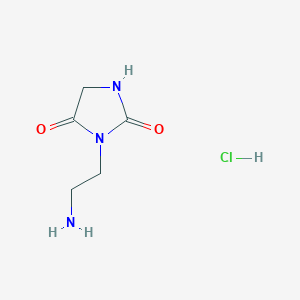

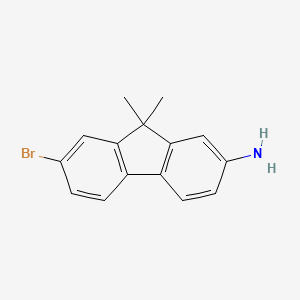

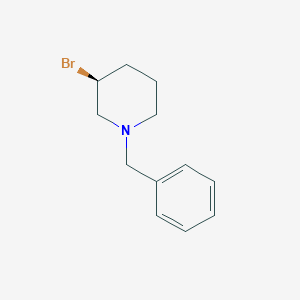
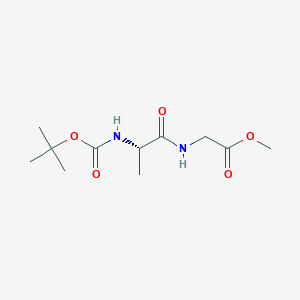
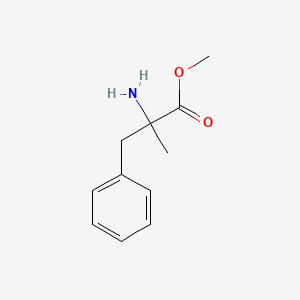
![2-[Cyclohexyl(methyl)amino]ethanol](/img/structure/B3257137.png)
![(3aS,4S,6R,6aR)-6-(6-Hydroxy-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylic acid](/img/structure/B3257145.png)
